N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chloro and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
- N-(4-chlorophenyl)-4-hydroxybenzamide
- N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
- N-(4-ethoxyphenyl)-4-hydroxybenzamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. The combination of chloro and methoxy substituents also provides distinct electronic and steric properties that differentiate it from other benzamide derivatives .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a trimethoxybenzamide core that is known for its diverse biological properties. The presence of methoxy groups enhances its lipophilicity and potential bioactivity. The chlorinated phenyl substituent may contribute to its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Oxidative Stress Induction : The compound may induce oxidative stress, resulting in cellular damage and apoptosis in susceptible cell lines .
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound and related compounds:
- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.65 µM against HepG2 liver cancer cells .
- Mechanistic Studies : In vitro studies have shown that the compound can activate caspases involved in the apoptotic pathway and disrupt mitochondrial membrane potential, leading to cell death .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary results suggest that it possesses activity against certain bacterial strains, although further research is needed to delineate its efficacy and mechanism of action in this context.
Case Studies
- HepG2 Cell Line Study :
- MCF-7 Cell Line Study :
Data Summary Table
Properties
CAS No. |
329197-80-0 |
---|---|
Molecular Formula |
C17H18ClNO5 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-6-5-11(9-12(13)18)19-17(20)10-7-14(22-2)16(24-4)15(8-10)23-3/h5-9H,1-4H3,(H,19,20) |
InChI Key |
TVAROKKOIOJGIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.